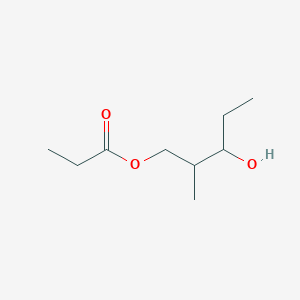
3-Hydroxy-2-methylpentyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylpentyl propionate: is an organic compound with the molecular formula C9H18O3 . It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpentyl propionate can be synthesized through the esterification of 3-hydroxy-2-methylpentanol with propionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methylpentyl propionate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: 3-Hydroxy-2-methylpentanol and propionic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohol.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-methylpentyl propionate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries .
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also used in the development of biosensors for detecting esterases .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications .
Industry: The compound is widely used in the fragrance and flavor industries due to its pleasant fruity odor. It is also used as a solvent and plasticizer in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methylpentyl propionate primarily involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The compound acts as a substrate for these enzymes, facilitating the formation or breakdown of ester bonds. The molecular targets include esterases and lipases, which are enzymes that hydrolyze ester bonds .
Comparison with Similar Compounds
- 3-Hydroxypropionic acid
- 2-Methylpentanol
- Propionic acid
Comparison: 3-Hydroxy-2-methylpentyl propionate is unique due to its combination of a hydroxyl group and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds like 3-hydroxypropionic acid, which lacks the ester group, or 2-methylpentanol, which lacks the ester functionality .
Properties
IUPAC Name |
(3-hydroxy-2-methylpentyl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-8(10)7(3)6-12-9(11)5-2/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIYERGGXHXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)COC(=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
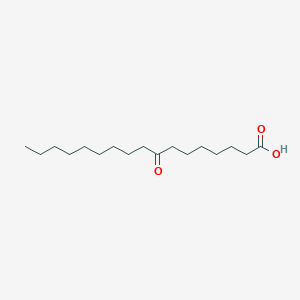
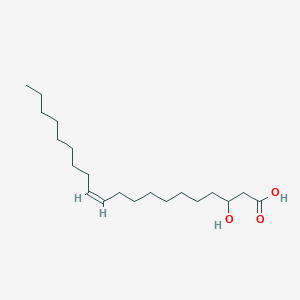
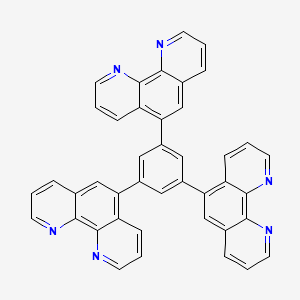
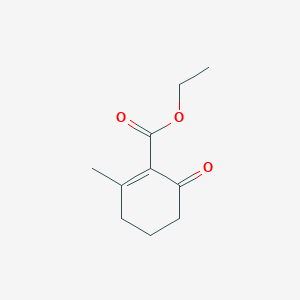
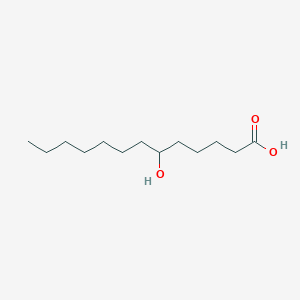
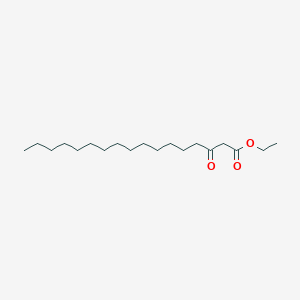
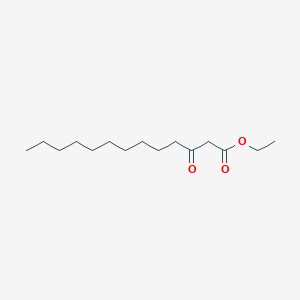
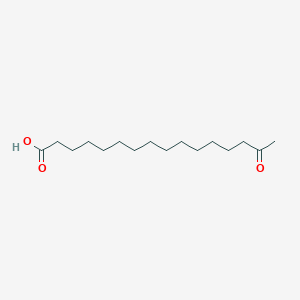
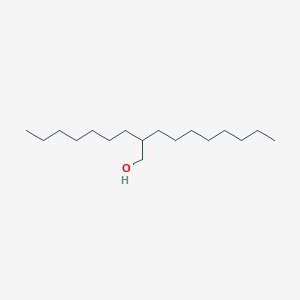
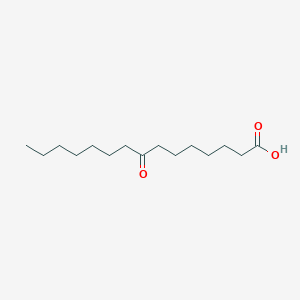
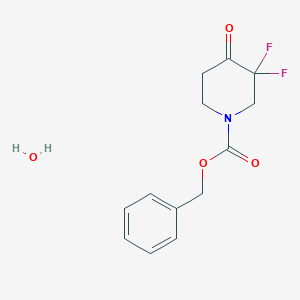
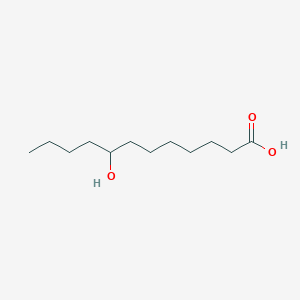
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)

